
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of pharmacology. MPMP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to act as a modulator of the endocannabinoid system. This system plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to increase the levels of endocannabinoids in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have antioxidant and anti-inflammatory properties. These properties could make it useful in the treatment of a variety of diseases, including cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is that it is relatively easy to synthesize and purify, making it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are many potential future directions for research on N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. One area of interest is the development of new drugs based on its structure. Another area of research is the optimization of its synthesis method to improve yields and reduce costs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1-methylpyrrole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carboxamide to yield N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, making it suitable for large-scale production.
Scientific Research Applications
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology. One area of research that has shown promise is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have neuroprotective effects, which could help to prevent or slow the progression of these diseases.
properties
IUPAC Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-6-3-7-14(12-13)18-17(21)20-11-5-9-16(20)15-8-4-10-19(15)2/h3-4,6-8,10,12,16H,5,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRTTFMUJNUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

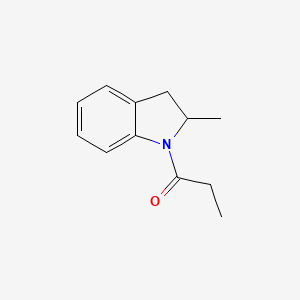
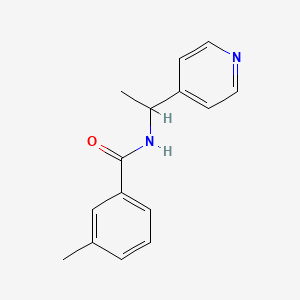

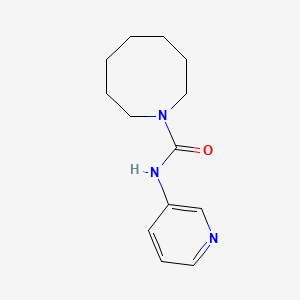
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
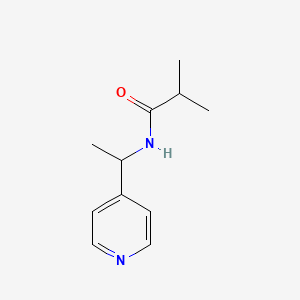
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
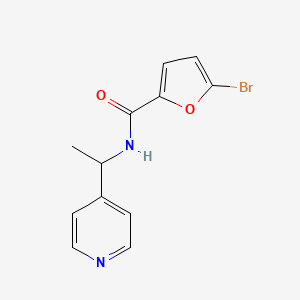
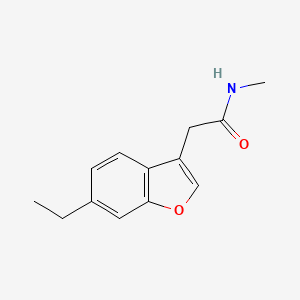
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)